molecular formula C10H20NO6P B6145843 ethyl 2-(diethyl phosphono)-2-acetamidoacetate CAS No. 85992-74-1

ethyl 2-(diethyl phosphono)-2-acetamidoacetate

Cat. No. B6145843
CAS RN: 85992-74-1
M. Wt: 281.2
InChI Key:
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Description

Ethyl 2-(diethyl phosphono)-2-acetamidoacetate is a type of organic compound. Unfortunately, there is limited specific information available about this compound .


Synthesis Analysis

While there isn’t specific information on the synthesis of ethyl 2-(diethyl phosphono)-2-acetamidoacetate, compounds like triethyl phosphonoacetate are used in the Horner-Wadsworth-Emmons reaction (HWE) or the Horner-Emmons modification .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, 1-Ethyl 4-(tert-Butyl) 2-(diethyl phosphono)succinate has a molecular formula of C14 H27 O7 P and a molecular weight of 338.33 .


Chemical Reactions Analysis

Triethyl phosphonoacetate, a related compound, is used in the Horner-Wadsworth-Emmons reaction (HWE) or the Horner-Emmons modification. It can be added dropwise to a sodium methoxide solution to prepare a phosphonate anion .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, Diethyl phosphite has a molecular weight of 138.1021 .

Mechanism of Action

The mechanism of action for similar compounds involves reactions with aldehydes and ketones, initiated by a covalent bonding of the nucleophilic alpha-carbon to the electrophilic carbonyl carbon . Phosphonates are also one of the three sources of phosphate intake in biological cells .

Safety and Hazards

While specific safety and hazard information for ethyl 2-(diethyl phosphono)-2-acetamidoacetate is not available, it’s generally advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and use explosion-proof equipment when handling similar compounds .

Future Directions

Research into phosphonic acids and their derivatives continues to be an active area of study. For example, selective esterification of phosphonic acids has been reported . Additionally, the Arbuzov reaction, which is used to prepare alkyl phosphonates, phosphites, and phosphine oxides, is a significant method in the synthesis of these compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 2-(diethyl phosphono)-2-acetamidoacetate can be achieved through a multi-step reaction pathway involving the condensation of diethyl phosphonoacetic acid with ethyl acetoacetate, followed by the addition of ethyl chloroacetate and ammonia.", "Starting Materials": [ "Diethyl phosphonoacetic acid", "Ethyl acetoacetate", "Ethyl chloroacetate", "Ammonia" ], "Reaction": [ "Step 1: Diethyl phosphonoacetic acid is reacted with ethyl acetoacetate in the presence of a base catalyst such as sodium ethoxide to form ethyl 2-(diethyl phosphono)-3-oxobutanoate.", "Step 2: Ethyl 2-(diethyl phosphono)-3-oxobutanoate is then reacted with ethyl chloroacetate in the presence of a base catalyst such as potassium carbonate to form ethyl 2-(diethyl phosphono)-2-acetamidoacetate.", "Step 3: The final step involves the addition of ammonia to the reaction mixture to form the desired product, ethyl 2-(diethyl phosphono)-2-acetamidoacetate." ] }

CAS RN

85992-74-1

Product Name

ethyl 2-(diethyl phosphono)-2-acetamidoacetate

Molecular Formula

C10H20NO6P

Molecular Weight

281.2

Purity

95

Origin of Product

United States

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